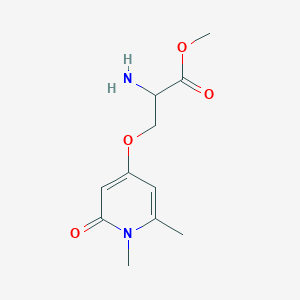
methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate is a complex organic compound with a unique structure that includes an amino group, a methyl ester, and a substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate typically involves multiple steps. One common method includes the condensation of a suitable aldehyde with an amino acid derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted compounds.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate include:
- Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]butanoate
- Ethyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate
Uniqueness
The uniqueness of methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C11H16N2O4 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypropanoate |
InChI |
InChI=1S/C11H16N2O4/c1-7-4-8(5-10(14)13(7)2)17-6-9(12)11(15)16-3/h4-5,9H,6,12H2,1-3H3 |
Clave InChI |
CELCOWGXCFSCJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)N1C)OCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





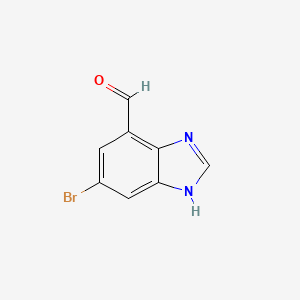
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)
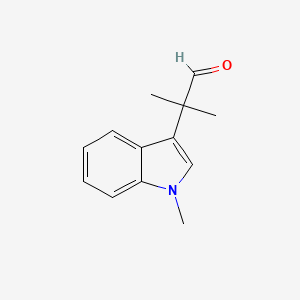
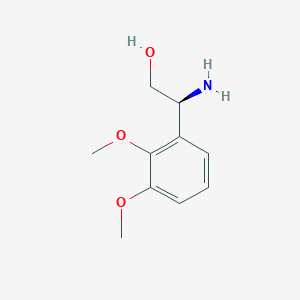


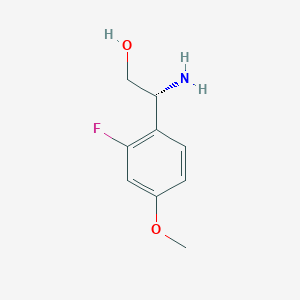
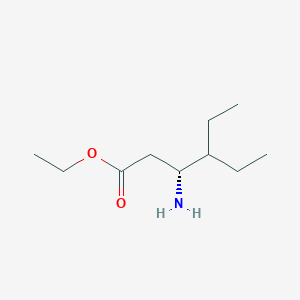

![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)

